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molecular formula C9H13FN2O B8748517 EINECS 282-298-4 CAS No. 84145-70-0

EINECS 282-298-4

Cat. No. B8748517
M. Wt: 184.21 g/mol
InChI Key: WCBFEGBRVMJQBR-UHFFFAOYSA-N
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Patent
US05889010

Procedure details

A mixture of 9.12 gm of 3-(2-nitro-4-fluoro-phenylamino)-propan-1-ol and 4.0 gm of 10% Pd on carbon is suspended in 300 ml methanol and shaken at ambient temperature under hydrogen (40 psi) for 12 hours. Thereafter, insoluble materials are removed by filtration and the reaction mixture is concentrated to a dark brown oil (5.25 gm of crude 3-(2-amino4-fluoro-phenylamino)-propan-1-ol).
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH:11][CH2:12][CH2:13][CH2:14][OH:15])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH:11][CH2:12][CH2:13][CH2:14][OH:15]

Inputs

Step One
Name
Quantity
9.12 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)F)NCCCO
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken at ambient temperature under hydrogen (40 psi) for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, insoluble materials are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to a dark brown oil (5.25 gm of crude 3-(2-amino4-fluoro-phenylamino)-propan-1-ol)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC1=C(C=CC(=C1)F)NCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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